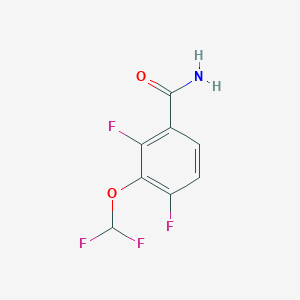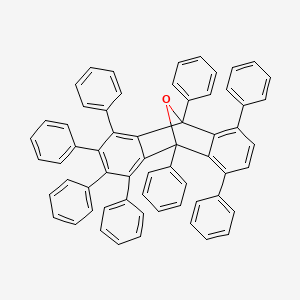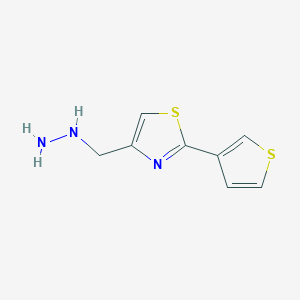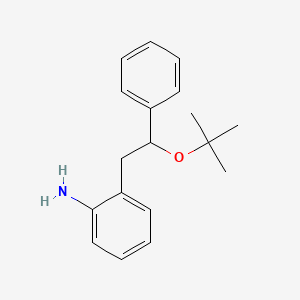![molecular formula C17H17N3OS B14181358 N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917908-94-2](/img/structure/B14181358.png)
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives, including N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and inhibiting bacterial respiration .
類似化合物との比較
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with NF-κB inducing kinase inhibitory activity.
Uniqueness
N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cytochrome bd oxidase makes it a valuable tool for studying bacterial respiration and developing new antibacterial agents .
特性
CAS番号 |
917908-94-2 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC名 |
N-(2-cyclopentyloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3OS/c1-2-6-12(5-1)21-15-8-4-3-7-14(15)20-16-13-9-10-22-17(13)19-11-18-16/h3-4,7-12H,1-2,5-6H2,(H,18,19,20) |
InChIキー |
XHOPEFKXBFLJNF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)



![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
